

Benzyl tosylate CAS number and molecular weight

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Compound of Interest

Compound Name: Benzyl tosylate

Cat. No.: B085727

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An In-Depth Technical Guide to **Benzyl Tosylate**: Properties, Synthesis, and Reactivity

For researchers, scientists, and professionals in drug development, a thorough understanding of key reagents is paramount. **Benzyl tosylate** is a versatile organic compound widely utilized in synthetic chemistry. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis, and its application in nucleophilic substitution reactions.

Core Properties of Benzyl Tosylate

Benzyl tosylate, also known as benzyl 4-methylbenzenesulfonate, is an ester of p-toluenesulfonic acid and benzyl alcohol. Its utility in organic synthesis primarily stems from the fact that the tosylate group is an excellent leaving group, facilitating a variety of nucleophilic substitution reactions.

Below is a summary of the key quantitative data for **benzyl tosylate**:

Property	Value
CAS Number	1024-41-5[1][2][3][4][5]
Molecular Formula	C ₁₄ H ₁₄ O ₃ S[1][3][4]
Molecular Weight	262.33 g/mol [1][6]

Synthesis of Benzyl Tosylate

The most common and reliable method for the synthesis of **benzyl tosylate** involves the reaction of benzyl alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of Benzyl Tosylate

Materials:

- Benzyl alcohol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Diethyl ether
- Saturated sodium bicarbonate solution
- 1 M Hydrochloric acid
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with benzyl alcohol (1.0 equivalent) and anhydrous dichloromethane.
- The flask is cooled in an ice bath to 0 °C.
- Anhydrous pyridine (1.2 equivalents) is added dropwise to the stirred solution.
- p-Toluenesulfonyl chloride (1.1 equivalents) is then added portion-wise, maintaining the temperature at 0 °C.
- The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 4-6 hours.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.
- The organic layer is washed sequentially with 1 M HCl to remove excess pyridine, saturated sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by recrystallization, typically from a mixture of ether and hexane, to yield pure **benzyl tosylate** as a white solid.



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Caption: Workflow for the synthesis of **benzyl tosylate**.

Reactivity in Nucleophilic Substitution

Benzyl tosylate is an excellent substrate for both SN1 and SN2 nucleophilic substitution reactions. The stability of the potential benzyl carbocation favors the SN1 pathway, while the primary nature of the benzylic carbon allows for efficient backside attack in an SN2 mechanism. The predominant pathway is influenced by the nucleophile, solvent, and reaction conditions.

Experimental Protocol: General Nucleophilic Substitution

Materials:

- **Benzyl tosylate**
- Nucleophile (e.g., sodium bromide for SN2, or a weak nucleophile in a polar protic solvent for SN1)
- Appropriate solvent (e.g., acetone for SN2, a polar protic solvent like ethanol for SN1)
- Reaction flask
- Reflux condenser (if heating is required)
- Magnetic stirrer and heat source
- Workup and purification reagents as required for the specific product.

Procedure (SN2 Example with Sodium Bromide):

- **Benzyl tosylate** (1.0 equivalent) is dissolved in acetone in a round-bottom flask.
- Sodium bromide (1.5 equivalents) is added to the solution.
- The mixture is stirred at room temperature or gently heated under reflux until the reaction is complete (monitored by TLC).
- After cooling to room temperature, the precipitated sodium tosylate is removed by filtration.

- The filtrate is concentrated under reduced pressure.
- The residue is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any remaining inorganic salts.
- The organic layer is dried, and the solvent is evaporated to yield benzyl bromide.

Caption: SN1 and SN2 reaction pathways for **benzyl tosylate**.

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